

A Technical Guide to the Molecular and Physicochemical Properties of Glimepiride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glimepiride*

Cat. No.: *B15185027*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Glimepiride (Amaryl®), a third-generation sulfonylurea oral hypoglycemic agent.^{[1][2][3]} It is widely prescribed for the management of type 2 diabetes mellitus.^[4] This guide details its molecular structure, physicochemical properties, mechanism of action, and key analytical methodologies, presenting quantitative data in structured tables and illustrating complex pathways and workflows through diagrams as specified.

Molecular Identity and Structure

Glimepiride is chemically identified as 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido) ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.^[5] It is a white to yellowish-white, crystalline, and practically odorless powder.^[5] Unlike other sulfonylureas, its structure incorporates a pyrrolidine system.^[2]

Table 1: Chemical and Structural Identifiers of Glimepiride

Identifier	Value	Reference(s)
IUPAC Name	4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide	[6][7][8]
CAS Registry No.	93479-97-1	[5][9][10]
Molecular Formula	C ₂₄ H ₃₄ N ₄ O ₅ S	[4][5][8][10]
Synonyms	Amaryl, HOE 490	[2][9][10]

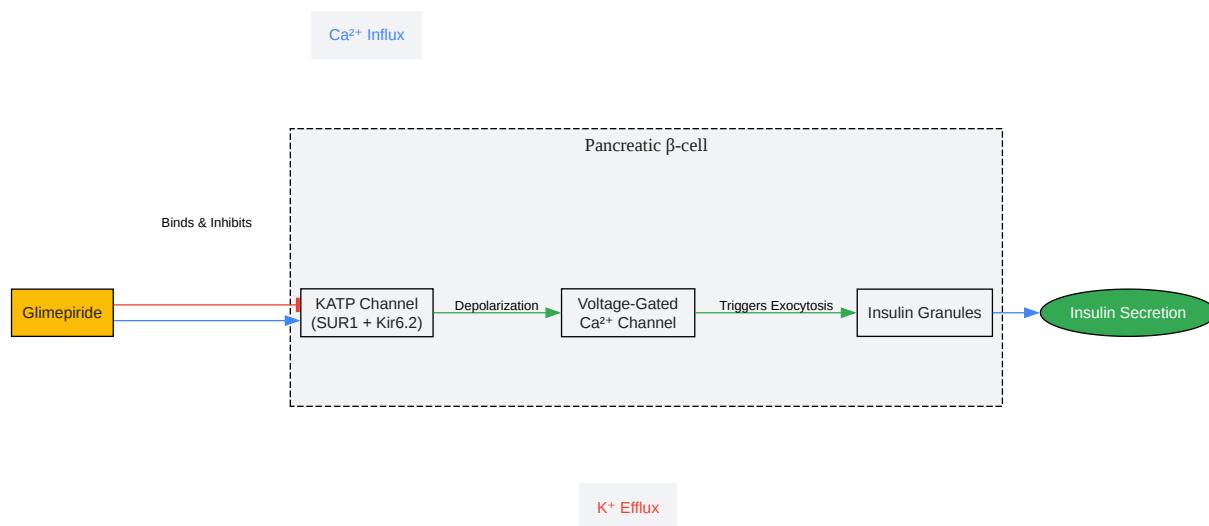
| Drug Class | Sulfonylurea Compound, Insulin Secretagogue | [1][2][7] |

Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of Glimepiride are governed by its distinct physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[11]

Table 2: Key Physicochemical Properties of Glimepiride

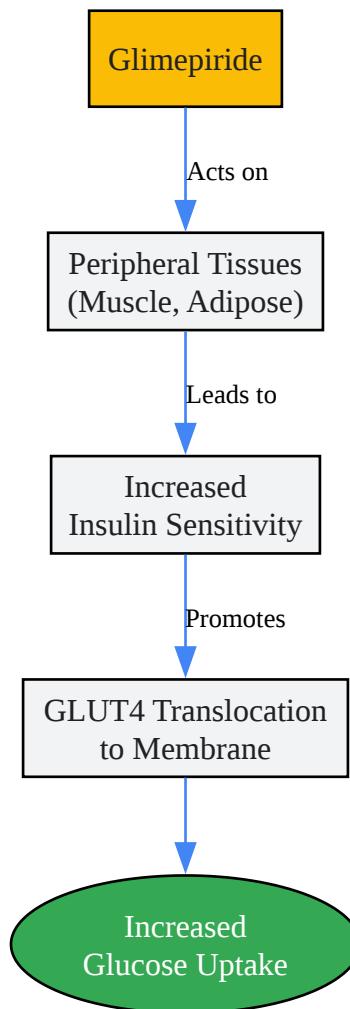
Property	Value	Reference(s)
Molecular Weight	490.62 g/mol	[4] [5] [8] [10]
Melting Point	207 - 214.5 °C	[1] [4] [10] [12]
pKa	6.2	[13]
Aqueous Solubility	Practically insoluble (<0.004 mg/mL); solubility increases at pH > 7	[5] [14] [15]
Solubility in Organic Solvents	DMSO: ~3 mg/mL; Dimethylformamide (DMF): ~10 mg/mL; Slightly soluble in methanol and ethanol	[9] [14]
LogP (XLogP3)	3.9	[8] [12]
Topological Polar Surface Area	133 Å ²	[8] [12]
Plasma Protein Binding	> 99.5%	[4] [5]
Hydrogen Bond Donors	3	[8]


| Hydrogen Bond Acceptors | 5 |[\[8\]](#) |

Mechanism of Action

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[\[5\]](#)[\[16\]](#)

The primary mechanism involves stimulating the release of insulin from functional pancreatic β-cells.[\[5\]](#)[\[16\]](#) Glimepiride binds with high affinity to the 65-kDa sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[\[17\]](#)[\[18\]](#)[\[19\]](#) This binding event initiates a cascade that results in the exocytosis of insulin.[\[16\]](#)[\[17\]](#)


The IC₅₀ values for the high-affinity site on various recombinant KATP channels are 3.0 nM for SUR1 (β-cell), 5.4 nM for SUR2A (cardiac), and 7.3 nM for SUR2B (smooth muscle).[\[20\]](#)[\[21\]](#)

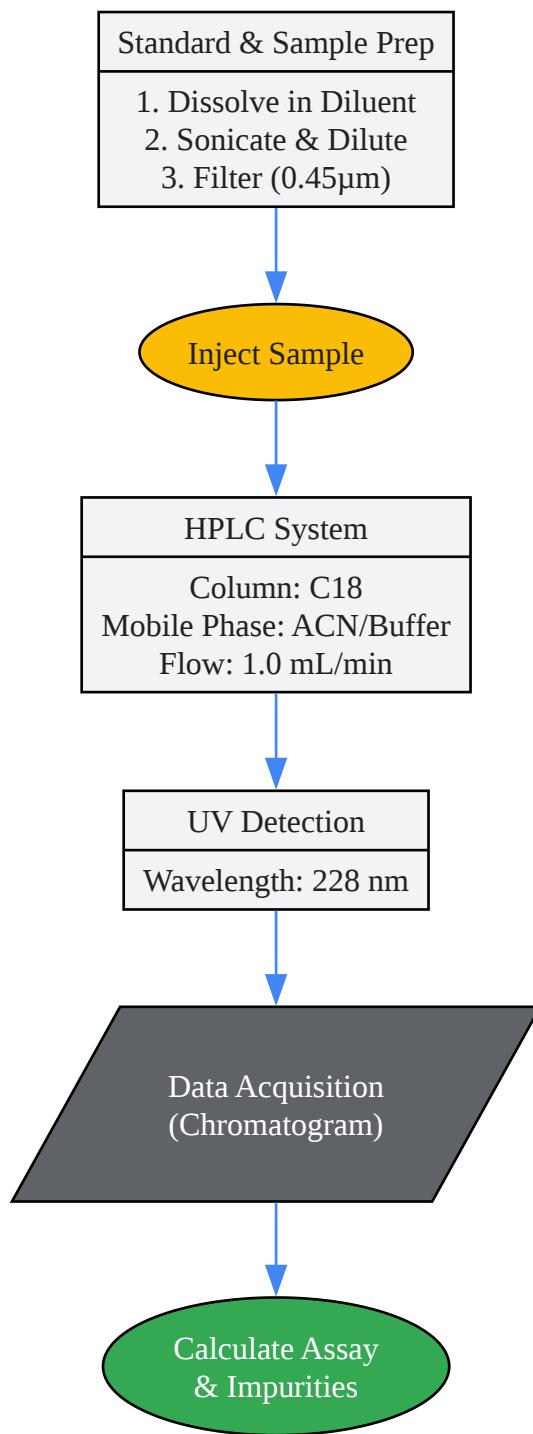
[Click to download full resolution via product page](#)

Glimepiride's pancreatic mechanism of action.

Glimepiride also improves the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[5][16] This effect is believed to involve the promotion of glucose transporter type 4 (GLUT4) translocation to the cell membrane, which facilitates greater glucose uptake from the bloodstream.[16][19][22]

[Click to download full resolution via product page](#)

Logical flow of Glimepiride's extrapancreatic effects.

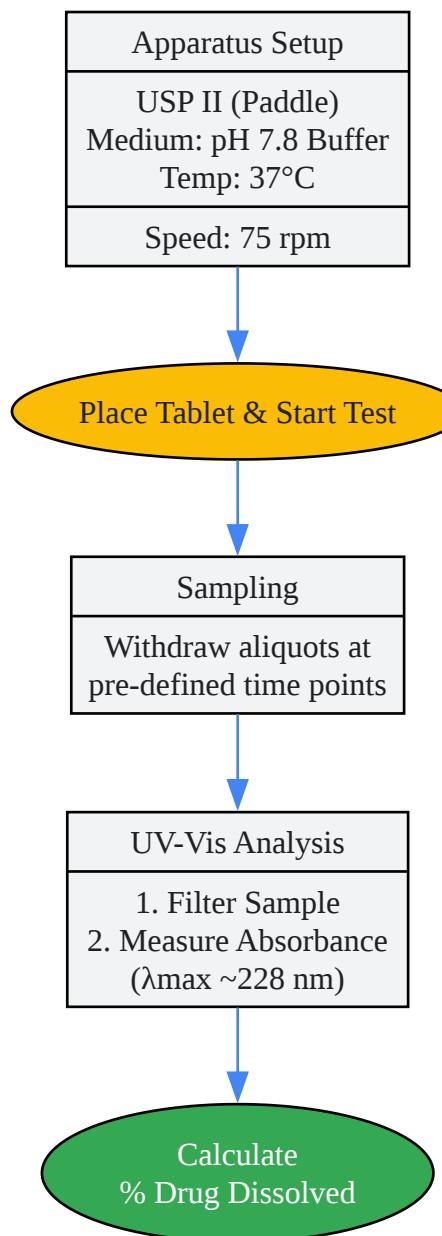

Key Experimental Protocols

Standardized analytical methods are crucial for the quality control, stability assessment, and formulation development of Glimepiride.

This method is used to determine the potency and impurity profile of Glimepiride in bulk drug substance and finished dosage forms. The protocol is adapted from validated and USP-based methods.[23]

Methodology:

- Mobile Phase Preparation: Prepare a solution of monobasic sodium phosphate in water, adjust pH to ~2.5 with phosphoric acid. Mix this buffer with acetonitrile in a 1:1 ratio. Filter and degas.[23]
- Standard Solution Preparation: Accurately weigh and dissolve USP Glimepiride Reference Standard in an 80:20 acetonitrile/water diluent to obtain a known concentration (e.g., 100 µg/mL).[23]
- Sample Solution Preparation: For tablets, weigh and finely powder a set number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm membrane filter. [23][24]
- Chromatographic Conditions:
 - Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[23]
 - Flow Rate: 1.0 mL/min.[23]
 - Detection: UV at 228 nm.[23]
 - Injection Volume: 20 µL.
 - Column Temperature: 30 °C.[23]
- Analysis: Inject the standard and sample solutions into the HPLC system. The Glimepiride peak retention time is typically around 9.3 minutes.[23] Calculate the percentage of Glimepiride in the sample by comparing its peak area to that of the standard.


[Click to download full resolution via product page](#)

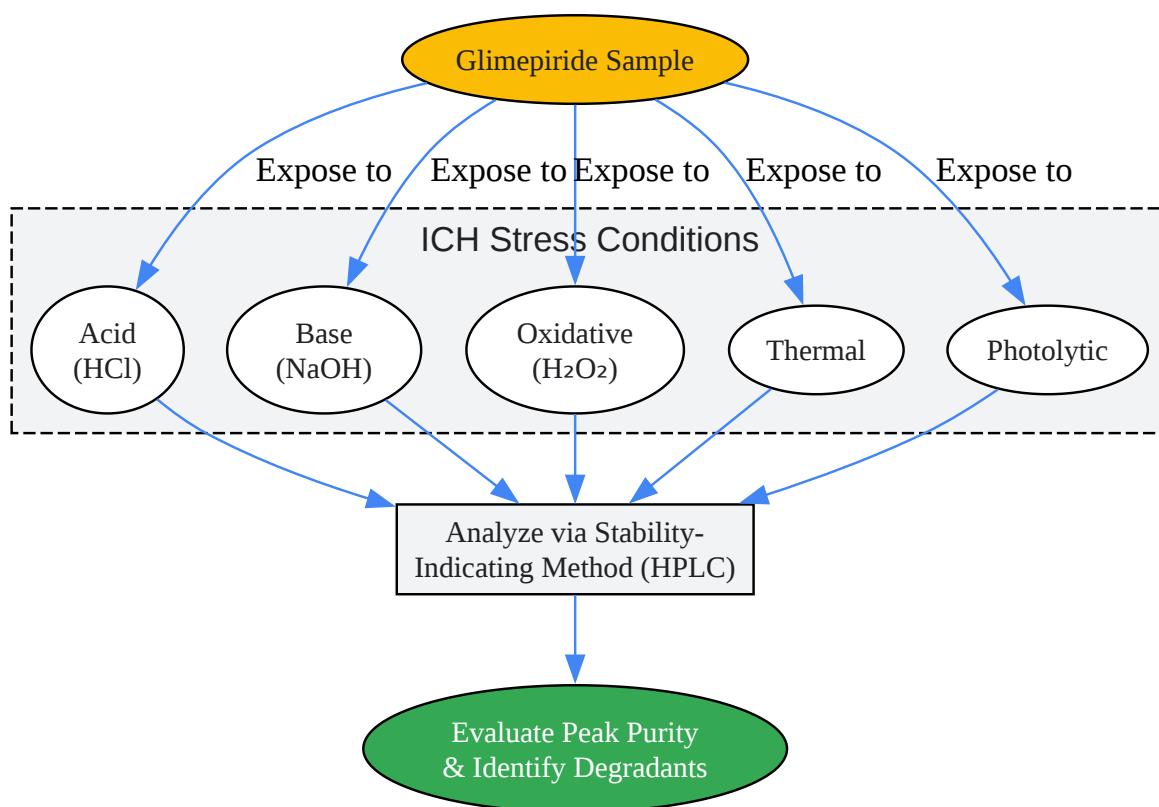
General workflow for HPLC analysis of Glimepiride.

Dissolution testing assesses the rate and extent to which Glimepiride is released from a solid dosage form, which is critical for predicting in vivo performance. This protocol follows the USP monograph for Glimepiride tablets.[25][26]

Methodology:

- Apparatus Setup: Use USP Apparatus 2 (Paddles).
- Dissolution Medium: Prepare 900 mL of pH 7.8 phosphate buffer.[\[26\]](#) Maintain the temperature at 37 ± 0.5 °C.[\[25\]](#)
- Procedure:
 - Place one tablet in each dissolution vessel.
 - Begin paddle rotation at a speed of 75 rpm.[\[25\]](#)
 - Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 10, 15, 20, 30, 45 minutes).[\[27\]](#)
 - Replace the withdrawn volume with fresh, pre-warmed medium.
- Sample Analysis: Filter the samples and measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (~228 nm) against a medium blank.[\[25\]](#)
- Calculation: Determine the percentage of the labeled amount of Glimepiride dissolved at each time point using a standard curve. The USP tolerance requires not less than 80% (Q) of the labeled amount to be dissolved.[\[26\]](#)

[Click to download full resolution via product page](#)


Workflow for in vitro dissolution testing of Glimepiride tablets.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[\[28\]](#)[\[29\]](#)

Methodology:

- Prepare Stock Solution: Prepare a stock solution of Glimepiride in a suitable solvent.

- Apply Stress Conditions: Expose the Glimepiride solution to various stress conditions in separate experiments:
 - Acidic Hydrolysis: 0.1 N HCl at 80 °C.[28]
 - Basic Hydrolysis: 0.1 N NaOH at room temperature.[28]
 - Oxidative Degradation: 6% H₂O₂ at room temperature.[28]
 - Thermal Degradation: Expose solid drug to dry heat (e.g., 60 °C).[28]
 - Photolytic Degradation: Expose solution to light according to ICH Q1B guidelines.[29]
- Neutralization: After the specified exposure time, neutralize the acidic and basic samples.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC, HPTLC). The method must be capable of separating the intact drug from all degradation products.[28]
- Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. This confirms the stability-indicating nature of the analytical method.

[Click to download full resolution via product page](#)

Workflow for a forced degradation study of Glimepiride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glimepiride | 93479-97-1 [chemicalbook.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Glimepiride - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo- | C24H34N4O5S | CID 3476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glimepiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Buy Glimepiride Online - Affordable Price, Pharmaceutical Intermediates Supplier [shreejipharmainternational.com]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. japtronline.com [japtronline.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
- 20. Glimepiride block of cloned β -cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. impactfactor.org [impactfactor.org]
- 24. Glimepiride Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 25. jppres.com [jppres.com]
- 26. uspnf.com [uspnf.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. Stability study of glimepiride under stress via HPTLC method. [wisdomlib.org]
- 29. database.ich.org [database.ich.org]

- To cite this document: BenchChem. [A Technical Guide to the Molecular and Physicochemical Properties of Glimepiride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15185027#glimy-glimepiride-molecular-structure-and-properties\]](https://www.benchchem.com/product/b15185027#glimy-glimepiride-molecular-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com